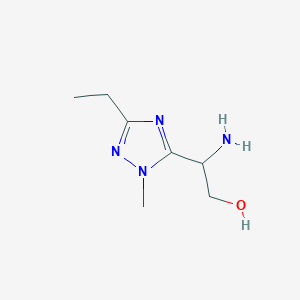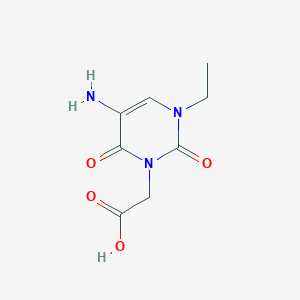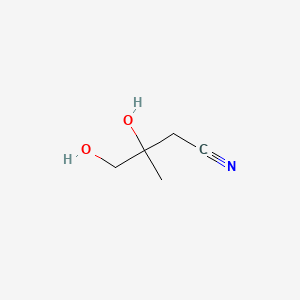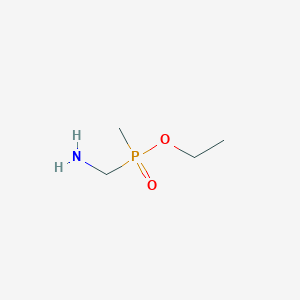
Ethyl (aminomethyl)methylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (aminomethyl)(methyl)phosphinate is an organophosphorus compound that contains a phosphinate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (aminomethyl)(methyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with formaldehyde and an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of ethyl (aminomethyl)(methyl)phosphinate often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (aminomethyl)(methyl)phosphinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert it into different phosphinate derivatives.
Substitution: It can participate in substitution reactions where the aminomethyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields phosphinate oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl (aminomethyl)(methyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of various industrial chemicals and materials, including flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of ethyl (aminomethyl)(methyl)phosphinate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include phosphorylation or dephosphorylation reactions, which are crucial in many biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ethyl (aminomethyl)(methyl)phosphinate include:
- Methyl (aminomethyl)(methyl)phosphinate
- Ethyl (aminomethyl)(ethyl)phosphinate
- Dimethyl (aminomethyl)phosphinate
Uniqueness
Ethyl (aminomethyl)(methyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
89175-75-7 |
|---|---|
Fórmula molecular |
C4H12NO2P |
Peso molecular |
137.12 g/mol |
Nombre IUPAC |
[ethoxy(methyl)phosphoryl]methanamine |
InChI |
InChI=1S/C4H12NO2P/c1-3-7-8(2,6)4-5/h3-5H2,1-2H3 |
Clave InChI |
BGYJRBZDCNEDMA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


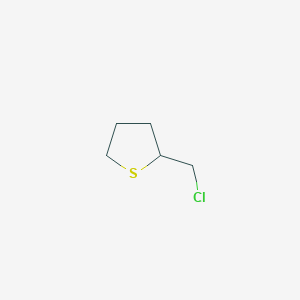

![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)
![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)


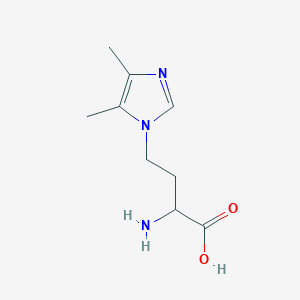
![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
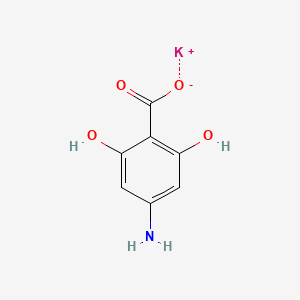
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
